Disperse yellow 54

Descripción

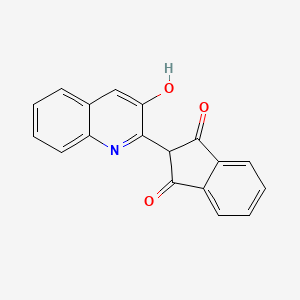

The exact mass of the compound 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is 289.07389321 g/mol and the complexity rating of the compound is 453. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTLQXNAPKJJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044729 | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7576-65-0, 12223-85-7, 75216-45-4 | |

| Record name | Disperse Yellow 54 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Yellow 54 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69Y4Q67LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Yellow 54 (C.I. 47020)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, also known by its Colour Index name C.I. 47020, is a quinoline-based disperse dye.[1][2] Its chemical structure is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and available toxicological information for this compound, with a particular focus on aspects relevant to researchers in chemistry and material science. While primarily used in the textile industry for dyeing polyester fibers, this document also addresses the limited available data for professionals in drug development.[4]

Chemical Structure and Properties

This compound is a yellow powder with a molecular structure that combines a quinoline and an indene-1,3-dione moiety.[1][2] This structure imparts its characteristic color and its properties as a disperse dye.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[3] |

| CAS Number | 12223-85-7, 7576-65-0[2][5] |

| C.I. Number | 47020[2] |

| Molecular Formula | C₁₈H₁₁NO₃[2][6] |

| Molecular Weight | 289.28 g/mol [2] |

| Synonyms | Disperse Yellow 3GE, Disperse Yellow E-3G, Solvent Yellow 114[4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 265 °C[5] |

| Boiling Point | 502 °C at 760 mmHg[5] |

| Density | 1.435 g/cm³[5] |

| Flash Point | 257.4 °C[5] |

| Vapor Pressure | 1.06E-10 mmHg at 25°C[5] |

| Solubility | Soluble in strong sulfuric acid and pyridine (when heated); soluble in sulfolane and ethanol; insoluble in water.[2] |

Experimental Protocols: Synthesis of this compound

The primary method for the synthesis of this compound is the condensation reaction between a 2-methyl-3-hydroxyquinoline derivative and phthalic anhydride.[2] The following protocol is a generalized procedure based on available patent literature.

Materials:

-

2-Methyl-3-hydroxyquinoline or 2-methyl-3-hydroxyquinoline-4-carboxylic acid

-

Phthalic anhydride

-

High-boiling point solvent (e.g., trichlorobenzene) or solvent-free conditions

-

Hot water

-

Sodium hydroxide solution (for pH adjustment)

-

Hydrochloric acid or sulfuric acid (for workup)

Procedure:

-

Reaction Setup: In a suitable reactor, combine 2-methyl-3-hydroxyquinoline (or its 4-carboxylic acid derivative) and phthalic anhydride.[1] The reaction can be carried out in the presence of a high-boiling point solvent like trichlorobenzene or under solvent-free conditions.[4]

-

Condensation: Heat the reaction mixture to approximately 200°C. Maintain this temperature for about 8 hours with stirring.[4]

-

Workup: After the reaction is complete, the workup can proceed via several methods described in the literature:

-

Purification:

-

The diluted mixture is cooled to approximately 80°C with continuous stirring.[1]

-

The material is then ground using a colloid mill to reduce particle size and prevent caking.[1][4]

-

The pH of the slurry is adjusted to between 7.5 and 9.0 using a sodium hydroxide solution. This step helps to dissolve unreacted phthalic anhydride (as phthalic acid) and other acidic impurities.[4]

-

The mixture is held at a temperature between 50-100°C for at least 30 minutes.[4]

-

-

Isolation: The product is isolated by filtration, followed by washing with water to remove soluble impurities. The resulting filter cake is then dried to yield the final product, this compound.[4]

Characterization:

While detailed spectroscopic data from peer-reviewed journals are scarce, characterization would typically involve techniques such as Mass Spectrometry to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Toxicological and Biological Activity Profile

For professionals in drug development, understanding the toxicological and biological activity of a compound is paramount. However, for this compound, there is a significant lack of specific data in the public domain.

Safety and Toxicology:

Safety Data Sheets (SDS) for this compound indicate that it should be handled with care, avoiding dust formation and contact with skin and eyes.[7][8][9] Standard personal protective equipment is recommended.[8] There is no specific data available on acute toxicity (oral, dermal, inhalation), skin/eye corrosion or irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity for this compound.[7]

It is crucial to distinguish this compound from other disperse dyes, such as Disperse Yellow 3, for which toxicological data, including evidence of carcinogenesis in animal studies, is available.[10] This data should not be extrapolated to this compound due to structural differences.

Biological Activity and Relevance to Drug Development:

There is currently no scientific literature available that describes any specific biological activity, mechanism of action in a biological context, or investigation of this compound for therapeutic applications.

However, it is noteworthy that structurally related scaffolds have been investigated for biological activity. For instance, various derivatives of 1,3-indandione have been explored for a wide range of pharmacological activities, including as anticoagulants and in some cases, anticancer properties.[11][12] Additionally, some 3-hydroxyquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[13]

These findings on related structures are provided for informational context only and do not imply any biological activity for this compound itself. Further research would be required to determine if this specific molecule possesses any relevant pharmacological properties.

Logical Diagrams

The following diagram illustrates the general workflow for the synthesis of this compound based on the described experimental protocols.

Caption: Synthesis Workflow of this compound.

Conclusion

This compound is a well-characterized dye with established synthetic routes and physicochemical properties. Its primary application lies within the textile industry. For researchers and scientists in chemistry and material science, it serves as a clear example of a quinoline-based dye. For professionals in drug development, it is important to note the current lack of specific biological activity and in-depth toxicological data for this compound. While related chemical scaffolds have shown interesting pharmacological activities, these cannot be directly attributed to this compound. This highlights a potential area for future research, should preliminary screening suggest any biological potential.

References

- 1. Preparation technology of dye this compound# - Eureka | Patsnap [eureka.patsnap.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | CAS 7576-65-0 | LGC Standards [lgcstandards.com]

- 4. Page loading... [guidechem.com]

- 5. 2-(3-Hydroxy-2-quinolyl)-1,3-indanedione [chembk.com]

- 6. clearsynth.com [clearsynth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 11. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Photophysical and Solvatochromic Behavior of Disperse Yellow 54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is widely utilized in the textile industry for its vibrant yellow hue and good lightfastness, particularly on polyester fibers.[1][2] Beyond its traditional applications, the inherent photophysical properties of its chromophoric system present potential for scientific research, particularly in the realm of solvent-solute interactions and as a potential fluorescent probe. This technical guide provides a comprehensive overview of the available data on the photophysical and solvatochromic properties of this compound, offering insights into its behavior in different solvent environments. While specific experimental data for this particular dye is limited in publicly accessible literature, this guide combines the available information with established methodologies for characterizing similar dyes.

Chemical Structure and Properties

-

Chemical Name: 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione

-

Molecular Formula: C₁₈H₁₁NO₃[1]

-

Molecular Weight: 289.28 g/mol [1]

-

CAS Registry Number: 12223-85-7[1]

-

Appearance: Yellow/Brown powder[1]

Photophysical Properties

The photophysical properties of a dye, such as its absorption and emission characteristics, are crucial for understanding its interaction with light and its potential applications in areas like fluorescence imaging and sensing.

Solvatochromism

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents.[3] This phenomenon arises from the differential solvation of the ground and excited electronic states of the dye molecule by the solvent molecules.[3] The polarity, hydrogen bonding capability, and refractive index of the solvent can all influence the energy gap between the ground and excited states, leading to shifts in the absorption and emission spectra.[3]

Expected Solvatochromic Behavior:

Based on the behavior of structurally similar quinophthalone and quinoline-based dyes, this compound is expected to exhibit positive solvatochromism. This means a bathochromic (red) shift in the absorption and emission maxima is anticipated with increasing solvent polarity. This is due to the likely increase in the dipole moment of the dye upon excitation, leading to better stabilization of the excited state in more polar solvents.

Data Presentation

Due to the scarcity of published quantitative data for this compound, the following table is presented as a template. Researchers are encouraged to populate this table with their own experimental data to build a comprehensive photophysical profile of this dye.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| n-Hexane | 1.88 | 1.375 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | 1.496 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetone | 20.7 | 1.359 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | 1.361 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Water | 80.1 | 1.333 | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the photophysical and solvatochromic properties of this compound.

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[1]

-

Working Solutions: Prepare working solutions for spectroscopic measurements by diluting the stock solution with the desired solvents to a final concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

UV-Visible Absorption and Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer.

-

Measurement:

-

Record the absorption spectra of the dye in each solvent from approximately 300 nm to 600 nm.

-

Identify the wavelength of maximum absorption (λ_abs).

-

Excite the sample at its λ_abs and record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λ_em).

-

Ensure all measurements are performed at a constant temperature (e.g., 25 °C).

-

Determination of Fluorescence Quantum Yield (Φ_f)

The relative method is commonly used for determining the fluorescence quantum yield.[7]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with that of this compound. For a yellow-emitting dye, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or fluorescein in 0.1 M NaOH (Φ_f = 0.95) could be suitable standards.

-

Procedure:

-

Prepare solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorption and fluorescence emission spectra for both the sample and the standard.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both.

-

The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:

Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_f,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength close to the λ_abs of the dye.

-

Procedure:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Measure the fluorescence decay of the this compound solution.

-

Analyze the decay data by fitting it to a multi-exponential decay model after deconvolution with the IRF. The goodness of fit is typically assessed by the chi-squared (χ²) value.

-

Mandatory Visualizations

Experimental Workflow for Solvatochromic Analysis

Caption: Workflow for investigating the solvatochromic properties of this compound.

Logical Relationship for Photophysical Parameter Determination

Caption: Interrelationship of key photophysical parameters for this compound.

Conclusion

This compound, a well-established industrial dye, possesses a chemical structure that suggests interesting photophysical and solvatochromic properties worthy of further scientific investigation. While comprehensive data is currently lacking in the public domain, this technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake a thorough characterization. The elucidation of its behavior in various solvents will not only contribute to a deeper understanding of solute-solvent interactions but may also unlock new applications for this dye in sensing, imaging, and materials science. It is anticipated that future research will populate the data tables presented herein, providing a valuable resource for the scientific community.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. p2infohouse.org [p2infohouse.org]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 12223-85-7: Physicochemical Data of C.I. Basic Brown 17 and C.I. Disperse Yellow 54

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for the substances associated with CAS number 12223-85-7. It is important to note that this CAS number has been historically associated with two distinct chemical entities: C.I. Basic Brown 17 and C.I. Disperse Yellow 54 . This guide will address both compounds, presenting their individual physicochemical properties, outlining relevant experimental protocols, and providing visualizations of key experimental workflows.

C.I. Basic Brown 17

C.I. Basic Brown 17 is a monoazo colorant used as a direct, non-oxidative hair dye in cosmetic products.[1][2] It appears as a dark brown fine powder.[1][2]

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for C.I. Basic Brown 17.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀ClN₅O₃ | [3] |

| Molecular Weight | 401.85 g/mol | [1][3] |

| Physical Form | Dark brown fine powder | [1] |

| Octanol/Water Partitioning Coefficient (log P) | 2.73 at 25°C | [2] |

Experimental Protocols

General Methodologies for Physicochemical Properties:

The determination of physicochemical properties for substances like C.I. Basic Brown 17 generally adheres to the methods outlined in the OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties . These guidelines provide internationally accepted standards for determining properties such as molecular weight, melting point, boiling point, vapor pressure, water solubility, and the partition coefficient.

Dermal Penetration Study:

A key area of study for a hair dye like C.I. Basic Brown 17 is its potential for dermal absorption. While specific, unpublished industry data exists, the general methodology for such a study can be described.

-

Objective: To quantify the amount of C.I. Basic Brown 17 that penetrates the skin.

-

Methodology: An in vitro study using excised pig skin is a common model. The skin is mounted in a static diffusion cell. A formulation containing C.I. Basic Brown 17 (e.g., a 2.0% w/w hair dye formulation) is applied to the surface of the skin. The receptor chamber of the diffusion cell contains a fluid (e.g., 0.9% w/v sodium chloride) that is analyzed at various time points to determine the amount of the substance that has penetrated the skin. At the end of the experiment, the skin itself is also analyzed to determine the amount of substance retained within it. The sum of the substance in the receptor fluid and the skin represents the total dermal penetration.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an in vitro dermal penetration study of a hair dye like C.I. Basic Brown 17.

C.I. This compound

C.I. This compound is a quinoline-based dye used in the textile industry for dyeing synthetic fibers such as polyester.[4][5] It is characterized as a yellow powder.[5]

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for C.I. This compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₁NO₃ | [4][6] |

| Molecular Weight | 289.289 g/mol | [6] |

| Boiling Point | 502°C at 760 mmHg | [4][7] |

| Flash Point | 257.4°C | [4][7] |

| Density | 1.435 g/cm³ | [4][7] |

| Water Solubility | <0.1 g/100 mL at 21°C | [8] |

| Melting Point | ≥350°C | [8] |

Experimental Protocols

As with Basic Brown 17, specific experimental protocols for all listed physicochemical properties are not detailed in readily available literature. Standardized methods from organizations like the International Organization for Standardization (ISO) and the OECD are the accepted norms.

General Methodologies for Physicochemical Properties:

For dyes, ISO standards, such as the ISO 16373 series, provide methods for the qualification and quantification of dyes in textiles. For fundamental physicochemical properties, the OECD Guidelines for the Testing of Chemicals (Section 1) are the primary reference.

Solubility in Supercritical CO₂:

A notable area of research for this compound is its solubility in supercritical carbon dioxide, a medium used in modern, environmentally friendly dyeing processes.

-

Objective: To determine the solubility of this compound in supercritical CO₂ at various temperatures and pressures.

-

Methodology: A semi-flow apparatus is a common setup for this type of study. In this system, supercritical CO₂ is passed through a vessel containing the dye at a controlled temperature and pressure. The CO₂, now saturated with the dissolved dye, is then depressurized, causing the dye to precipitate out. The amount of precipitated dye is measured, and from this, the solubility can be calculated. The study of this compound has shown that its solubility increases with pressure. The effect of co-solvents, such as ethanol and DMSO, has also been investigated to enhance solubility.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a disperse dye in supercritical CO₂.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific information on the interaction of either C.I. Basic Brown 17 or C.I. This compound with biological signaling pathways. As these substances are primarily designed as colorants for cosmetic and textile applications, they are not expected to have targeted interactions with specific cellular signaling cascades in the manner of pharmaceutical agents. Their biological assessment is primarily focused on safety, including irritation, sensitization, and genotoxicity.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. search.library.brandeis.edu [search.library.brandeis.edu]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. testinglab.com [testinglab.com]

- 8. scribd.com [scribd.com]

Solubility of Disperse Yellow 54 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Yellow 54 (CAS No. 12223-85-7), a quinophthalone dye. Understanding the solubility of this compound in various organic solvents is crucial for its application in diverse fields, including dyeing processes, ink formulations, and potentially as a reference compound in material science and drug development research. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound, with its relatively nonpolar quinophthalone structure, is generally insoluble in water but shows solubility in various organic solvents.[1] Factors influencing its solubility include the chemical nature of the solvent (polarity, hydrogen bonding capability), temperature, and pressure.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a range of organic solvents is essential for formulating solutions with specific concentrations. The following table summarizes the available experimental solubility data at 23°C.

| Organic Solvent | Chemical Formula | Solubility at 23°C (g/L) |

| Acetone | C₃H₆O | 0.42[2] |

| Benzyl Alcohol | C₇H₈O | 2[2] |

| Butyl Acetate | C₆H₁₂O₂ | 0.5[2] |

| Ethanol | C₂H₅OH | 0.09[2] |

| Methyl Methacrylate | C₅H₈O₂ | 1[2] |

| Methylene Chloride | CH₂Cl₂ | 6[2] |

| Styrene | C₈H₈ | 3[2] |

| Xylene | C₈H₁₀ | 1.3[2] |

| Sulfolane | C₄H₈O₂S | Soluble[3] |

| Pyridine | C₅H₅N | Soluble (when heated)[3] |

| Strong Sulfuric Acid | H₂SO₄ | Soluble (when heated)[3] |

| Water | H₂O | Insoluble[1][3] |

Note: The data for Sulfolane, Pyridine, and Strong Sulfuric Acid indicates general solubility rather than a specific quantitative value.

Experimental Protocols for Solubility Determination

The determination of dye solubility in organic solvents can be performed using several established methods. The choice of method often depends on the required accuracy, the concentration range of interest, and the available analytical instrumentation. Two common and reliable methods are the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This classical method directly measures the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.

Materials and Apparatus:

-

This compound powder

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or a stoppered flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time for reaching equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the collected supernatant through a syringe filter, also at the experimental temperature, to remove any suspended solid particles. The filtration step must be rapid to prevent temperature changes that could alter the solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a beaker or an evaporating dish).

-

Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent has a high boiling point and the dye is thermally stable at that temperature.

-

Once the solvent is completely evaporated, place the container with the solid residue in an oven at a temperature sufficient to remove any residual solvent without decomposing the dye (e.g., 60-80°C) until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) in g/L is calculated using the following formula: S (g/L) = (Mass of dried residue (g)) / (Volume of the filtered saturated solution (L))

-

UV-Vis Spectrophotometric Method

This method is an indirect technique that relates the absorbance of a solution to its concentration, based on the Beer-Lambert law. It is particularly useful for colored compounds like this compound and can be more sensitive than the gravimetric method for sparingly soluble substances.

Materials and Apparatus:

-

This compound powder

-

Selected organic solvent(s)

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or magnetic stirrer

-

Syringe filters

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen organic solvent.

-

Scan the absorbance of this solution over a range of wavelengths (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be performed at this wavelength to ensure maximum sensitivity and accuracy.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent. This is done by accurately weighing a small amount of the dye and dissolving it in a specific volume of the solvent using a volumetric flask.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with known concentrations that bracket the expected solubility of the dye.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank to zero the spectrophotometer.

-

Plot a graph of absorbance versus concentration for the standard solutions. This is the calibration curve. A linear relationship should be observed. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, dilute a known volume of the clear, saturated filtrate with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the experimental temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Signaling Pathways and Logical Relationships

In the context of solubility determination, the primary logical relationship is the direct correlation between the amount of dissolved solute and the measured physical property (mass or absorbance). This relationship is fundamental to both the gravimetric and spectrophotometric methods. The following diagram illustrates this logical connection.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to experimentally determine the solubility under the exact conditions of use, as minor variations in solvent composition, temperature, and the purity of the dye can influence the results.

References

Disperse Yellow 54: A Technical Guide to its Mechanism of Action as a Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, with the Colour Index designation C.I. 47020, is a quinoline-based disperse dye recognized for its application in imparting a vibrant yellow hue to hydrophobic fibers.[1][2][3] Its primary utility lies in the dyeing of polyester and acetate fibers, a process dictated by its non-ionic nature and low aqueous solubility.[4] This technical guide provides an in-depth exploration of the mechanism of action of this compound as a dye, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Physicochemical Properties

This compound is an organic compound synthesized through the condensation of 2-Methylquinolin-3-ol and Phthalic anhydride.[1][2][3]

| Property | Value |

| Chemical Name | 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione |

| CAS Number | 12223-85-7 |

| Molecular Formula | C₁₈H₁₁NO₃ |

| Molecular Weight | 289.28 g/mol |

| Appearance | Yellow to brown powder |

| Solubility | Insoluble in water, soluble in ethanol, pyridine, and strong sulfuric acid |

Mechanism of Action in Polyester Dyeing

The dyeing of polyester fibers with this compound is a complex physicochemical process governed by the principles of adsorption and diffusion. The overall mechanism can be delineated into several key stages:

-

Dispersion in the Dyebath: Due to its inherent insolubility in water, this compound is introduced into the dyebath as a fine aqueous dispersion. This is achieved by milling the dye into fine particles in the presence of dispersing agents. The stability of this dispersion is critical for uniform dyeing.

-

Adsorption onto the Fiber Surface: The individual, non-ionic dye molecules are transported from the aqueous phase to the surface of the polyester fiber. This process is influenced by factors such as temperature and the presence of auxiliary chemicals.

-

Diffusion into the Fiber Matrix: This is the rate-determining step in the dyeing process. Under high-temperature conditions (typically around 130°C) and pressure, the amorphous regions of the polyester fibers swell. This thermal energy increases the segmental mobility of the polymer chains, creating transient voids. The small, hydrophobic molecules of this compound can then penetrate and diffuse into the fiber's interior.

-

Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily van der Waals forces and potential hydrogen bonding. As the fiber cools and the polymer structure contracts, the dye molecules become physically entrapped within the amorphous regions of the polyester matrix, resulting in a colored fiber with good fastness properties.

The following diagram illustrates the signaling pathway of the dyeing mechanism:

References

Disperse Yellow 54: A Comprehensive Health and Safety Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. Users should always consult the official SDS from the manufacturer before handling this chemical.

Chemical Identification and Physical Properties

Disperse Yellow 54, with the chemical name 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, is a quinoline-based dye.[1][2] It is primarily used in the textile industry for dyeing synthetic fibers such as polyester and polyamide.[1] The following tables summarize its key identification and physicochemical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione[2] |

| C.I. Name | This compound, C.I. 47020[1] |

| CAS Number | 7576-65-0, 12223-85-7[1][2] |

| Molecular Formula | C₁₈H₁₁NO₃[1] |

| Molecular Weight | 289.28 g/mol [1] |

| Synonyms | Solvent Yellow 114, Quinoline Yellow Spirit Soluble, Disperse Yellow 3GE, Disperse Yellow E-3G[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Yellow to brown powder[1] |

| Melting Point | 265 °C[2] |

| Boiling Point | 502 °C at 760 mmHg[3] |

| Flash Point | 257.4 °C[3] |

| Density | 1.435 g/cm³[3] |

| Solubility | Insoluble in water; Soluble in strong sulfuric acid and pyridine[1] |

| Vapor Pressure | 1.06E-10 mmHg at 25°C[2] |

Hazard Identification and Toxicological Profile

The toxicological data for this compound is notably limited in publicly available literature and safety data sheets, with many endpoints listed as "no data available".[3] This lack of data necessitates a cautious approach to handling and exposure. In the absence of specific data for this compound, information on structurally related disperse dyes, such as Disperse Yellow 3, can provide some indication of potential hazards.

Acute Toxicity: No quantitative data (e.g., LD50, LC50) for acute oral, dermal, or inhalation toxicity of this compound were found in the reviewed literature.[3]

Skin Corrosion/Irritation and Sensitization: While specific data for this compound is unavailable, disperse dyes as a class are known to be potential skin sensitizers.[4] Studies on the related compound, Disperse Yellow 3, have shown it to be a contact allergen, causing allergic contact dermatitis in sensitive individuals.[5]

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no specific data on the mutagenic, carcinogenic, or reproductive toxicity of this compound.[3] However, a carcinogenesis bioassay of the related Disperse Yellow 3 in rats and mice indicated that it is a carcinogen in male rats and female mice.[5][6] Given the structural similarities, a carcinogenic potential for this compound cannot be ruled out and further investigation is warranted.

Table 3: Summary of Toxicological Data for this compound

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | No data available[3] |

| Acute Dermal Toxicity (LD50) | No data available[3] |

| Acute Inhalation Toxicity (LC50) | No data available[3] |

| Skin Corrosion/Irritation | No data available[3] |

| Serious Eye Damage/Irritation | No data available[3] |

| Respiratory or Skin Sensitization | No data available; however, disperse dyes are known sensitizers.[3][4] |

| Germ Cell Mutagenicity | No data available[3] |

| Carcinogenicity | No data available; a related compound, Disperse Yellow 3, is carcinogenic in animal studies.[3][5][6] |

| Reproductive Toxicity | No data available[3] |

| STOT-Single Exposure | No data available[3] |

| STOT-Repeated Exposure | No data available[3] |

| Aspiration Hazard | No data available[3] |

Experimental Protocols

Synthesis of this compound

The primary manufacturing method for this compound is the condensation of 2-Methylquinolin-3-ol with Phthalic anhydride.[1]

Materials:

-

2-Methylquinolin-3-ol

-

Phthalic anhydride

Procedure:

-

Combine 2-Methylquinolin-3-ol and Phthalic anhydride in a suitable reaction vessel.

-

Heat the mixture to initiate the condensation reaction. The reaction is typically carried out at elevated temperatures.

-

Maintain the reaction temperature and stir for a sufficient time to ensure complete reaction.

-

After the reaction is complete, the crude product is isolated.

-

The crude product is then purified, which may involve steps such as filtration, washing, and drying to obtain the final this compound dye.

Potential Metabolic Pathway

While no specific studies on the metabolic pathways of this compound were identified, its chemical structure contains a quinoline moiety. The metabolism of quinoline has been studied and can provide a basis for a hypothetical metabolic pathway for this compound. The primary metabolic transformations of quinoline involve oxidation reactions catalyzed by cytochrome P450 enzymes in the liver.

A plausible metabolic pathway for this compound would involve hydroxylation of the quinoline ring, potentially followed by further oxidation or conjugation to facilitate excretion.

Ecological Information

Similar to the toxicological data, specific ecotoxicological information for this compound is scarce. Safety data sheets generally report "no data available" for endpoints such as toxicity to fish, daphnia, and algae, as well as for persistence, degradability, and bioaccumulation potential.[3] The insolubility of this compound in water suggests that its mobility in soil and aquatic environments may be limited. However, the potential for long-term persistence and the effects of its degradation products are unknown and require further investigation.

Table 4: Summary of Ecotoxicological Data for this compound

| Ecotoxicological Endpoint | Data |

| Toxicity to Fish (LC50) | No data available[3] |

| Toxicity to Daphnia (EC50) | No data available[3] |

| Toxicity to Algae (EC50) | No data available[3] |

| Persistence and Degradability | No data available[3] |

| Bioaccumulative Potential | No data available[3] |

| Mobility in Soil | No data available[3] |

Exposure Controls and Personal Protection

Given the lack of comprehensive safety data, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are crucial when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

-

Handling: Avoid creating dust. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Stability and Reactivity

-

Reactivity: No specific data available.

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 3-Hydroxy-2-(1,3-indandione-2-yl)quinoline [chembk.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. Carcinogenesis Bioassay of Disperse Yellow 3 (CAS No. 2832-40-8) in F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characteristics of Disperse Yellow 54

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, also known by its Colour Index name C.I. 47020 and as Solvent Yellow 114, is a quinoline-based dye.[1][2] Its chemical structure is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, with the molecular formula C₁₈H₁₁NO₃ and a molecular weight of approximately 289.28 g/mol .[1] This dye is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[2] Beyond its industrial applications, the photophysical properties of molecules with similar structural motifs are of significant interest in various scientific domains, including the development of fluorescent probes and sensors. This guide provides a detailed overview of the available spectral characteristics of this compound, focusing on its ultraviolet-visible (UV-Vis) absorption and fluorescence properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | [] |

| Synonyms | C.I. This compound, C.I. 47020, Solvent Yellow 114 | [1][2] |

| CAS Number | 12223-85-7 | [4] |

| Molecular Formula | C₁₈H₁₁NO₃ | [2] |

| Molecular Weight | 289.28 g/mol | [5] |

| Appearance | Greenish-yellow powder | [2] |

| Melting Point | 264-265 °C | [2][] |

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of a chromophore like this compound is influenced by its electronic structure and the surrounding solvent environment. The phenomenon of changes in the absorption spectrum with solvent polarity is known as solvatochromism.[1] This can manifest as a hypsochromic (blue) or bathochromic (red) shift in the maximum absorption wavelength (λmax).[1]

Fluorescence Characteristics

This compound is described as a bright yellow fluorescent dye.[] The fluorescence properties, including the emission maximum (λem) and fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the solvent environment. The quantum yield, which represents the efficiency of the fluorescence process, is a critical parameter for applications such as fluorescent probes.

Unfortunately, specific quantitative data for the fluorescence emission maximum and quantum yield of this compound in various solvents could not be located in the available search results. The determination of fluorescence quantum yield is typically performed relative to a well-characterized standard.[7]

Experimental Protocols

Detailed experimental protocols for measuring the UV-Vis and fluorescence spectra of dyes are well-established. Below are generalized procedures that can be adapted for the characterization of this compound.

UV-Vis Absorption Spectroscopy

A generalized workflow for measuring the UV-Vis absorption spectrum of a dye is outlined below.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in a high-purity solvent (e.g., ethanol, methanol, or DMSO). From the stock solution, prepare a series of dilutions to cover a suitable absorbance range (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank). Record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of each of the diluted dye solutions.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit will be equal to ε (assuming a path length of 1 cm).

Fluorescence Spectroscopy

The following diagram illustrates a typical workflow for measuring fluorescence emission spectra and determining the relative quantum yield.

Caption: Workflow for Fluorescence Spectroscopy.

Methodology:

-

Solution Preparation: Prepare dilute solutions of both the sample (this compound) and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Measurement: Measure the UV-Vis absorption spectra of both the sample and the standard.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

ΦF_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the searched literature detailing the use of this compound in signaling pathways or complex biological experimental workflows that would necessitate a detailed diagrammatic representation. Its primary application remains in the realm of industrial dyeing.[2]

Conclusion

This compound is a fluorescent dye with potential for broader scientific applications beyond its current use in the textile industry. However, a comprehensive understanding of its photophysical properties is currently limited by the lack of publicly available quantitative data for its molar absorptivity, fluorescence emission maxima in various solvents, and fluorescence quantum yield. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize these properties. Further research to quantify the spectral characteristics of this compound is essential to unlock its full potential for applications in fields such as materials science and the development of novel fluorescent probes.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 4. This compound | 12223-85-7 [chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes: Biological activity and dyeing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Temperature Dyeing of Polyester with C.I. Disperse Yellow 54

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature exhaust dyeing of polyester fibers with C.I. Disperse Yellow 54 (CAS No. 12223-85-7). This document is intended for professionals in research and development settings who require a foundational understanding and practical guidance for applying this specific dye to polyester substrates.

Introduction

Polyester, a synthetic fiber composed of polyethylene terephthalate (PET), is characterized by its hydrophobic nature and highly crystalline structure. These properties make it unreceptive to ionic and water-soluble dyes. Disperse dyes, which are non-ionic and sparingly soluble in water, are the primary class of dyes for coloring polyester.[1] The dyeing mechanism involves the transfer of finely dispersed dye particles from an aqueous bath onto the fiber surface, followed by diffusion into the amorphous regions of the polymer matrix at elevated temperatures.[2]

High-temperature dyeing, typically conducted between 120°C and 135°C under pressure, is the preferred method for achieving deep shades and excellent fastness properties on polyester.[3][4] At these temperatures, the polyester fibers swell, facilitating the penetration of the disperse dye molecules.[2] C.I. This compound is a quinophthalone-based dye known for its bright yellow hue and good overall fastness properties, making it a suitable candidate for high-performance applications.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the high-temperature dyeing of polyester with this compound.

Table 1: Recommended Dye Bath Recipe

| Component | Concentration | Purpose |

| C.I. This compound | 0.5 - 2.0% (o.w.f.) | Colorant |

| Dispersing Agent | 0.5 - 1.5 g/L | Maintains dye dispersion stability |

| Leveling Agent | 0.2 - 1.5% (o.w.f.) | Promotes even dye uptake |

| Acetic Acid | q.s. to pH 4.5 - 5.5 | pH control for optimal dyeing |

| Liquor Ratio | 10:1 to 20:1 | Ratio of liquid to fabric weight |

*o.w.f. = on the weight of fabric

Table 2: Colorfastness Properties of this compound on Polyester

| Fastness Test | Standard | Rating (1-5 scale) |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 6-7 |

| Washing Fastness (Polyester) | ISO 105-C06 | 5 |

| Washing Fastness (Cotton) | ISO 105-C06 | 5 |

| Sublimation Fastness | ISO 105-P01 | 2-3 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

Note: Fastness ratings can vary depending on the dyeing depth and finishing processes.

Experimental Protocols

This section outlines the detailed methodology for the high-temperature exhaust dyeing of polyester with this compound.

Materials and Equipment

-

Substrate: 100% Polyester fabric, pre-scoured and dried.

-

Dye: C.I. This compound powder.

-

Chemicals:

-

Anionic dispersing agent (e.g., sodium lignosulfonate).

-

High-temperature leveling agent.

-

Glacial acetic acid.

-

Sodium hydroxide.

-

Sodium hydrosulfite (reducing agent).

-

-

Equipment:

-

High-temperature laboratory dyeing machine.

-

Beakers and graduated cylinders.

-

Stirring rods.

-

pH meter.

-

Analytical balance.

-

Pre-treatment of Polyester Fabric

Before dyeing, it is crucial to scour the polyester fabric to remove any impurities such as oils, waxes, and sizes that may interfere with dye uptake. A typical scouring recipe involves treating the fabric with a solution containing a non-ionic detergent and sodium carbonate at 60-70°C for 30-60 minutes, followed by thorough rinsing with hot and cold water.

Dye Bath Preparation

-

Calculate the required amounts of dye, dispersing agent, and leveling agent based on the weight of the fabric and the desired shade depth.

-

Create a paste of the this compound powder with an equal amount of dispersing agent and a small quantity of cold water.

-

Stir the mixture until a smooth, lump-free paste is obtained.

-

Gradually add warm water (40-50°C) to the paste to form a fine dispersion.

-

Fill the dye bath with the required volume of water and add the leveling agent.

-

Add the prepared dye dispersion to the bath and stir thoroughly.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]

High-Temperature Dyeing Procedure

-

Introduce the pre-scoured polyester fabric into the dye bath at approximately 60°C.

-

Allow the fabric to circulate for 10-15 minutes to ensure even wetting.

-

Increase the temperature of the dye bath to 130°C at a rate of 1.5-2.0°C per minute.

-

Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2]

-

Cool the dye bath to 70-80°C at a rate of approximately 2.0°C per minute.

-

Drain the dye bath.

Post-treatment: Reduction Clearing

After dyeing, a reduction clearing process is essential to remove any unfixed disperse dye from the fiber surface, which improves wash fastness and prevents staining.[6][7]

-

Prepare a fresh bath at 50°C.

-

Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L) to the bath.

-

Raise the temperature to 70-80°C and treat the dyed fabric for 15-20 minutes.[6]

-

Drain the reduction clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

Dry the fabric.

Visualizations

High-Temperature Dyeing Mechanism

Caption: Mechanism of Disperse Dye Penetration into Polyester Fiber.

Experimental Workflow

Caption: High-Temperature Exhaust Dyeing Workflow.

References

- 1. Leveling and Dispersing Agent in Textile Manufacturer in India – Sarex [sarex.com]

- 2. textilelearner.net [textilelearner.net]

- 3. Page loading... [guidechem.com]

- 4. KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex - Google Patents [patents.google.com]

- 5. aatcc.org [aatcc.org]

- 6. textileflowchart.com [textileflowchart.com]

- 7. What is Reduction cleaning and its application? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

Application Notes and Protocols for Disperse Yellow 54 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, also known as Solvent Yellow 114, is a hydrophobic dye belonging to the quinophthalone class.[1][2][3][4][5] While traditionally used in the textile and plastics industries for its vibrant greenish-yellow color and good stability, its fluorescent properties suggest potential applications in biological imaging.[6][7][8] These application notes provide a comprehensive overview of the known characteristics of this compound and detailed protocols for its use in fluorescence microscopy, particularly for staining lipid droplets and other hydrophobic structures within cells.

Physicochemical and Photophysical Properties

This compound is a yellow powder that is insoluble in water but soluble in various organic solvents such as strong sulfuric acid, pyridine, sulfolane, and ethanol.[3][9] Its hydrophobicity, indicated by an XLogP3 value of 3, is a key characteristic for its potential application in staining lipid-rich cellular components.[9]

| Property | Value | References |

| Chemical Formula | C₁₈H₁₁NO₃ | [3][4] |

| Molecular Weight | 289.28 g/mol | [3][4] |

| CAS Number | 12223-85-7 | [3][5] |

| Appearance | Yellow Powder | [3] |

| Melting Point | 265 °C | [10] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, acetone, dichloromethane, methyl benzene. | [3][9][11] |

| XLogP3 | 3 | [9] |

Potential Applications in Fluorescence Microscopy

Given its hydrophobic nature, this compound is a promising candidate for staining intracellular lipid droplets. Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is crucial in understanding various physiological and pathological processes, including obesity, diabetes, and cancer.[7] Fluorescent probes are invaluable tools for visualizing and tracking these organelles in real-time.[7]

Additionally, the solvatochromic properties of similar dyes, where the emission spectrum shifts based on the polarity of the environment, suggest that this compound could potentially be used to probe the local environment of cellular structures.[9]

Experimental Protocols

The following protocols are adapted from general procedures for staining cells with hydrophobic dyes and for lipid droplet imaging. Optimization for specific cell types and experimental conditions is highly recommended.

Protocol 1: Staining of Lipid Droplets in Fixed Cells

This protocol describes the use of this compound for visualizing lipid droplets in fixed cultured cells.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (optional, for permeabilization)

-

Mounting medium

-

Glass slides and coverslips

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures other than those readily accessible, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining: Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets. Based on the color of the dye, excitation in the blue to green range (e.g., 405 nm, 488 nm) and emission in the green to yellow range should be tested.

Protocol 2: Staining of Lipid Droplets in Live Cells

This protocol provides a general guideline for staining lipid droplets in living cells. It is crucial to determine the optimal, non-toxic concentration of this compound for each cell type.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Glass-bottom dishes or chamber slides

-

Live-cell imaging system

Procedure:

-

Cell Culture: Plate cells in glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration in the range of 0.1-5 µg/mL.

-

Staining: Remove the culture medium and wash the cells once with warm PBS or HBSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with warm live-cell imaging medium.

-

Imaging: Immediately image the cells using a live-cell imaging system equipped with environmental control (37°C, 5% CO₂). Use the lowest possible laser power to minimize phototoxicity.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions.[10] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Diagrams

Experimental Workflow for Staining Fixed Cells

Caption: Workflow for staining fixed cells with this compound.

Logical Relationship for Live-Cell Imaging

Caption: Workflow for live-cell imaging with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No/Weak Signal | - Inappropriate filter sets.- Low dye concentration.- Photobleaching. | - Test different excitation and emission filters.- Increase dye concentration or incubation time.- Reduce laser power and exposure time. |

| High Background | - Incomplete removal of unbound dye.- Dye precipitation. | - Increase the number and duration of wash steps.- Filter the staining solution before use. |

| Cell Toxicity (Live-Cell) | - Dye concentration is too high.- Prolonged incubation time. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time. |

Conclusion

This compound presents an interesting, though currently underexplored, potential as a fluorescent probe for biological imaging, particularly for lipid-rich structures. The provided protocols offer a starting point for researchers to investigate its utility in their specific applications. Further characterization of its photophysical properties and cellular specificity is warranted to fully establish its role in fluorescence microscopy.

References

- 1. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. This compound - CAS No:12223-85-7 - Transfer/Digital Printing [chinainterdyes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. News - SOLVENT YELLOW 114 - Introduction and Application [precisechem.com]

- 8. Solvent yellow 114 TDS|Solvent yellow 114 from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. echemi.com [echemi.com]

- 11. mahavirdyes.com [mahavirdyes.com]

Application Notes: Dyeing Polyamide Fibers with C.I. Disperse Yellow 54

Introduction